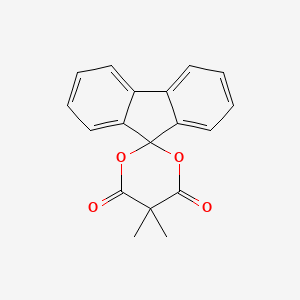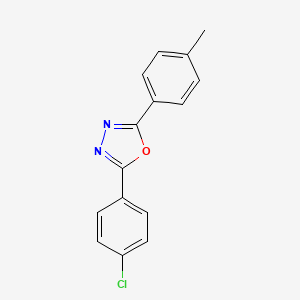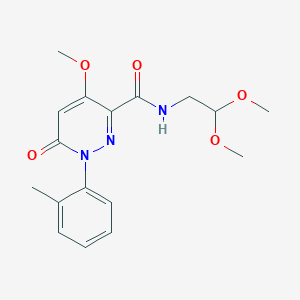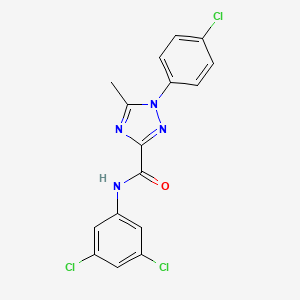![molecular formula C14H16N2O B2430080 2-((Methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]chinolin-3(5H)-on CAS No. 890647-72-0](/img/structure/B2430080.png)
2-((Methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]chinolin-3(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as quinolones . Quinolones are bicyclic compounds that contain a quinoline moiety, which is a fused pyridine and benzene ring, and a ketone. They are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
Quinolones have a unique structure characterized by a bicyclic system containing a benzene ring fused to a pyridine ring. The exact structure of your compound would depend on the positions and nature of the substituents on the quinolone ring .Chemical Reactions Analysis
Quinolones can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of aromatic rings . They can also undergo reactions at the carbonyl group, such as reduction to form a hydroxy group.Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben eine radikalbasierte, katalytische Protodeboronierungsmethode für 1°, 2° und 3° Alkylboronsäureester berichtet. Dieser Ansatz ermöglicht die formale anti-Markovnikov-Alkenhydromethylierung, eine bisher unbekannte Transformation. Die Methode wurde auf methoxygeschützten (−)-Δ8-THC und Cholesterin angewendet. Zusätzlich ermöglichte sie die formale Totalsynthese von δ-®-Conicein und Indolizidin 209B .
- Anwendung: In Tierversuchen wurde 3-Amino-2-methylamino-6-methoxy-pyridin (ein Derivat dieser Verbindung) in den Bindehautsack von Versuchstieren getropft. Die Substanz blieb in dauerhaftem Kontakt mit den Augen, sodass Forscher ihre Eigenschaften untersuchen konnten .
- Anwendung: Die Verbindung wurde als Alternative zu traditionellen starken Säuren (wie Schwefelsäure) in bestimmten Reaktionen untersucht. Sie kann beispielsweise als mildere Säurekatalysator in organischen Transformationen dienen .
Katalytische Protodeboronierung für die Alkenhydromethylierung
Ophthalmologische Forschung
Grünere Alternative zur Säurekatalyse
Wirkmechanismus
Target of Action
Similar compounds have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of new therapies .
Result of Action
Similar compounds have shown potential therapeutic effects .
Zukünftige Richtungen
The future directions in the study of quinolones and related compounds likely involve the synthesis of new derivatives with improved biological activity and reduced side effects . This can be achieved by modifying the substituents on the quinoline ring to alter its interactions with biological targets.
Eigenschaften
IUPAC Name |
3-(methylaminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-9-12-8-11-5-2-4-10-6-3-7-16(13(10)11)14(12)17/h2,4-5,8,15H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXBKJLVDHSBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C3C(=CC=C2)CCCN3C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)



amine](/img/structure/B2430009.png)
![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)
![[5-(4-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2430017.png)

